4-(methylsulfonyl)-1H-pyrazole
Description
4-(Methylsulfonyl)-1H-pyrazole (CAS: 106232-38-6) is a heterocyclic compound with the molecular formula C₄H₇N₃O₂S and a molecular weight of 161.18 g/mol . Its structure consists of a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position (Figure 1). The methylsulfonyl group confers strong electron-withdrawing properties, enhancing reactivity and binding affinity in medicinal and agrochemical applications .
Properties
IUPAC Name |
4-methylsulfonyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-9(7,8)4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJBNQMOADGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-17-7 | |
| Record name | 4-methanesulfonyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation of Halogenated Pyrazoles
A direct method for introducing the methylsulfonyl group involves nucleophilic substitution at the 4-position of halogenated pyrazole precursors. For instance, 4-chloro-1H-pyrazole reacts with methylsulfonyl chloride in the presence of triethylamine, yielding 4-(methylsulfonyl)-1H-pyrazole via an SNAr mechanism. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 60–80°C, achieving moderate yields (55–70%).
Mechanistic Insights :
The electron-withdrawing nature of the pyrazole ring activates the 4-position for nucleophilic attack. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation. Steric hindrance at adjacent positions minimizes disubstitution, ensuring regioselectivity.
Oxidative Conversion of Thioether Intermediates
Oxidation of 4-Methylthio-1H-Pyrazole
A two-step synthesis begins with the preparation of 4-methylthio-1H-pyrazole, followed by oxidation to install the sulfonyl group. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in acetic acid selectively oxidizes the thioether to the sulfone at 0–25°C. This method achieves high yields (80–90%) and avoids over-oxidation byproducts.
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 25 | 85 |
| m-CPBA | Dichloromethane | 0 | 92 |
The choice of oxidizing agent impacts reaction kinetics: m-CPBA offers faster conversion (2–4 hours) compared to H₂O₂ (6–8 hours).
Cyclization with Concurrent Sulfonylation
Vilsmeier-Haack Formylation and Sulfonyl Shift
A novel approach leverages N-propargylic sulfonylhydrazones, which undergo Lewis base-catalyzed cyclization to form the pyrazole ring. A subsequent 1,3-sulfonyl shift installs the methylsulfonyl group at the 4-position. Using DBU (1,8-diazabicycloundec-7-ene) as a catalyst in toluene at 110°C, this method achieves 75–80% yields.
Reaction Pathway :
Sonication-Assisted Cyclization
Microwave or sonication techniques accelerate the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethoxymethylene-4,4-difluoro-3-oxobutyrate under ultrasonic irradiation (40 kHz, 60°C), forming the pyrazole core in 1–2 hours. Post-synthetic sulfonylation using methylsulfonyl chloride completes the synthesis.
Transition Metal-Catalyzed Methods
Rhodium-Catalyzed C–H Activation
Recent advances employ rhodium complexes to functionalize preformed pyrazoles. A Rh(III) catalyst mediates the direct sulfonylation of 1H-pyrazole at the 4-position using methylsulfonyl diazonium salts. This one-pot method operates under mild conditions (room temperature, aqueous ethanol) and achieves 70–75% yields.
Key Advantage :
Avoids prefunctionalization of the pyrazole ring, streamlining synthesis.
Industrial-Scale Production Considerations
Two-Phase Reaction Systems
Patent literature describes a scalable two-phase system (toluene/water) for pyrazole ring closure. Methylhydrazine reacts with alkoxymethylene intermediates in the presence of potassium carbonate, minimizing regioisomer formation. Subsequent sulfonylation via continuous flow reactors enhances throughput.
Process Parameters :
- Temperature: -10°C to 0°C (prevents side reactions).
- Base: K₂CO₃ (optimizes phase transfer).
- Yield: 83.8% with 99.9% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 55–70 | 60–80 | Moderate |
| Oxidative Conversion | 80–92 | 0–25 | High |
| Rh-Catalyzed C–H Activation | 70–75 | 25 | Low |
| Two-Phase Industrial | 83.8 | -10–0 | High |
Oxidative methods and two-phase systems are preferred for large-scale production due to their efficiency and minimal byproduct formation. Transition metal catalysis, while innovative, remains limited by catalyst cost and handling.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the methylsulfonyl group can yield the corresponding methylthio derivative.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of appropriate precursors through various catalytic methods. One notable synthesis method employs Suzuki coupling to create derivatives with enhanced properties. For example, derivatives synthesized using Ruphos-Pd as a catalyst have shown promising results in terms of yield and purity, characterized by techniques such as NMR and mass spectrometry .
Antimicrobial Properties
4-(Methylsulfonyl)-1H-pyrazole exhibits significant antimicrobial activity against various bacterial strains. In studies, it has been shown to have a minimum inhibitory concentration (MIC) of less than 125 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like chloramphenicol.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-(Methylsulfonyl)-1H-pyrazole | < 125 | Antibacterial |
| Chloramphenicol | 62.5 | Standard |
| Clotrimazole | 2.9 | Standard |
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-(methylsulfonyl)-1H-pyrazole, possess anticancer properties. In vitro studies on breast cancer cell lines demonstrated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Anti-inflammatory Effects
Controlled experiments have shown that this compound can significantly reduce inflammation in animal models. It has been compared to indomethacin, a known anti-inflammatory drug, demonstrating comparable efficacy in reducing edema induced by carrageenan.
Agricultural Use
The compound has been explored as a potential herbicide due to its effectiveness against various weeds and pests in agricultural settings. Its unique structure allows it to act on specific biochemical pathways in target organisms while minimizing impact on non-target species .
Material Science
In addition to its biological applications, 4-(methylsulfonyl)-1H-pyrazole serves as a building block for synthesizing more complex materials used in coatings and dyes. Its chemical stability and reactivity make it suitable for developing novel compounds with desirable properties in material science.
Case Study 1: Antimicrobial Testing
A series of tests were conducted on 4-(methylsulfonyl)-1H-pyrazole against multiple microbial strains. The compound exhibited potent activity against Aspergillus niger, Bacillus subtilis, and Klebsiella pneumoniae, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Efficacy
In a study assessing the anticancer properties of pyrazole derivatives, compounds similar to 4-(methylsulfonyl)-1H-pyrazole were tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly in combination therapies that enhance overall effectiveness against tumors .
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) |
|---|---|---|---|---|---|
| 4-(Methylsulfonyl)-1H-pyrazole | 106232-38-6 | C₄H₇N₃O₂S | 161.18 | Methylsulfonyl, pyrazole | Not reported |
| 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole | 1707563-50-5 | C₁₀H₈ClFN₂O₂S | 274.7 | Methylsulfonyl, chloro, fluoro | Not reported |
| 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | - | C₁₆H₁₆N₂O₂S | 300.37 | Phenyl, dihydropyrazole, sulfonyl | Not reported |
| 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole | 1477718-07-2 | C₁₁H₁₉N₃ | 193.29 | Alkylpyrrolidine, methylpyrazole | Not reported |
Key Observations :
Key Observations :
- Methylsulfonyl-substituted pyrazoles (e.g., [¹²⁵I]51) show superior COX-2 selectivity due to strong hydrogen bonding with the enzyme’s active site .
- Trifluoromethyl groups (e.g., SC-58125) further enhance inhibitory activity but may increase metabolic stability challenges .
Electronic and Solubility Comparisons
- Methylsulfonyl vs. Sulfonamide : Methylsulfonyl groups (-SO₂CH₃) are more electron-withdrawing than sulfonamides (-SO₂NH₂), increasing electrophilicity and reactivity .
- Halogenated Derivatives : Chloro/fluoro substituents (e.g., evidence 12) improve lipophilicity, aiding blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity
4-(Methylsulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 5-(3-methylphenyl)-4-methylsulfonyl-1H-pyrazole |
| InChI Key | KKBVDSSHOJWHQD-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that 4-(methylsulfonyl)-1H-pyrazole exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific research has focused on its effects on breast and colon cancer cell lines, where it demonstrated significant cytotoxicity . The interaction with specific molecular targets, such as enzymes involved in tumor growth, is under investigation to elucidate its mechanism of action.
The biological effects of 4-(methylsulfonyl)-1H-pyrazole are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, affecting pathways critical for cell survival and proliferation.
- Receptor Modulation: It may act on specific receptors associated with inflammation and cancer progression, modifying their activity and downstream signaling pathways.
Case Studies
-
Study on Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of 4-(methylsulfonyl)-1H-pyrazole against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential. -
Cancer Cell Line Evaluation:
In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with 4-(methylsulfonyl)-1H-pyrazole resulted in a dose-dependent reduction in cell viability, with IC50 values of 15 µM and 20 µM respectively .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 4-(methylsulfonyl)-1H-pyrazole:
- Synergistic Effects: When combined with other antimicrobial agents, the compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.
- Selectivity: The compound shows selective cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .
- Pharmacokinetics: Ongoing research is assessing the pharmacokinetic profile of 4-(methylsulfonyl)-1H-pyrazole to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics which are crucial for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
